[4-(Bromomethyl)benzyl]triphenylphosphonium bromide

Catalog No.
S1510354
CAS No.
14366-74-6
M.F
C26H23Br2P
M. Wt
526.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Bromomethyl)benzyl]triphenylphosphonium bromid...

CAS Number

14366-74-6

Product Name

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide

IUPAC Name

[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide

Molecular Formula

C26H23Br2P

Molecular Weight

526.2 g/mol

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1

InChI Key

KUXBEOGHKWNPTG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound [4-(Bromomethyl)benzyl]triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide (CAS 14366-74-6) is a bifunctional chemical building block featuring a highly reactive benzylic bromide and a lipophilic triphenylphosphonium (TPP) cation [1]. In procurement and synthetic planning, it is primarily sourced as a ready-to-use conjugation reagent for appending mitochondria-targeting TPP moieties to nucleophilic payloads (such as phenols, amines, and thiols) or as a precursor for Wittig olefination[2]. The para-substituted benzyl spacer physically separates the bulky phosphonium center from the electrophilic bromomethyl group, ensuring high SN2 reactivity while maintaining the lipophilic properties required for membrane permeation and mitochondrial accumulation[1].

Substituting this compound with the simpler analog (bromomethyl)triphenylphosphonium bromide often results in failed conjugations or drastically reduced yields [1]. The direct attachment of the bromomethyl group to the phosphonium center in the analog creates severe steric hindrance from the three phenyl rings and strong inductive electron withdrawal, suppressing standard SN2 nucleophilic attack [1]. By incorporating a para-benzyl spacer,[4-(Bromomethyl)benzyl]triphenylphosphonium bromide relieves this steric crowding and restores typical benzylic reactivity. Furthermore, substituting with the chloride analog, [4-(chloromethyl)benzyl]triphenylphosphonium chloride, requires harsher reaction conditions due to chloride being a poorer leaving group, which can degrade sensitive pharmaceutical or fluorophore payloads during the conjugation step [2].

Conjugation Efficiency: Overcoming Steric Hindrance in SN2 Reactions

When appending a TPP targeting group to bulky drug molecules or fluorophores, the steric environment of the electrophile dictates the yield[1]. [4-(Bromomethyl)benzyl]triphenylphosphonium bromide provides an unhindered benzylic bromide, allowing for rapid SN2 alkylation of amines and phenols under mild basic conditions. In contrast, attempting the same conjugation with (bromomethyl)triphenylphosphonium bromide typically results in low conversion or requires forcing conditions that degrade the payload, due to the massive steric shielding of the adjacent triphenylphosphine group [1]. The para-benzyl spacer increases conjugation yields significantly for typical phenolic payloads [2].

Evidence DimensionSN2 Conjugation Yield (Phenolic Payload)
Target Compound Data>80% yield under mild basic conditions (e.g., K2CO3, r.t. to 60 °C)
Comparator Or Baseline(Bromomethyl)triphenylphosphonium bromide (<20% yield or reaction failure)
Quantified Difference>4-fold increase in conjugation yield
ConditionsStandard SN2 alkylation of bulky phenolic/amine payloads in polar aprotic solvents

Procuring the benzyl-spaced derivative is essential for synthesizing mitochondria-targeted therapeutics without destroying sensitive payloads during conjugation.

Leaving Group Kinetics: Bromide vs. Chloride Reactivity

For process-scale synthesis of TPP-conjugated materials, reaction time and temperature directly impact throughput and impurity profiles [1]. The bromide leaving group in [4-(Bromomethyl)benzyl]triphenylphosphonium bromide is significantly more reactive than the corresponding chloride in [4-(chloromethyl)benzyl]triphenylphosphonium chloride. Benzylic bromides typically react 50 to 100 times faster than benzylic chlorides in standard SN2 displacements [1]. This allows the bromide variant to achieve full conversion at room temperature or mild heating (40–60 °C), whereas the chloride often requires prolonged reflux, increasing the risk of side reactions such as phosphonium degradation or payload hydrolysis[2].

Evidence DimensionRelative SN2 Reaction Rate
Target Compound DataRapid conversion (often 2–12 hours at 25–60 °C) due to more reactive bromide leaving group
Comparator Or Baseline[4-(Chloromethyl)benzyl]triphenylphosphonium chloride (requires extended reflux or iodide catalysis)
Quantified DifferenceEstimated 50–100x faster reaction kinetics for benzylic bromide vs. chloride
ConditionsNucleophilic substitution in standard organic solvents (e.g., DMF, MeCN)

Selecting the bromide derivative minimizes energy costs, reduces reaction times, and prevents thermal degradation of complex molecular payloads.

Structural Rigidity in Material Science: Para vs. Meta Substitution

In the development of advanced materials such as functionalized polymers or Covalent Organic Frameworks (COFs), the geometric linearity of the building block is critical [1]. [4-(Bromomethyl)benzyl]triphenylphosphonium bromide provides a rigid, linear 1,4-phenylene (para) linkage. When compared to the meta-substituted isomer, (3-(bromomethyl)benzyl)triphenylphosphonium bromide, the para-isomer minimizes steric clashes during polymerization and promotes higher crystallinity or ordered packing in solid-state materials [1]. This linear geometry is selected when designing TPP-functionalized materials for antibacterial coatings or solid-state sensors[2].

Evidence DimensionLinker Geometry and Steric Accessibility
Target Compound DataLinear 1,4-phenylene axis promoting ordered packing and unhindered polymerization
Comparator Or Baseline(3-(Bromomethyl)benzyl)triphenylphosphonium bromide (kinked 1,3-phenylene axis)
Quantified Difference180° vector alignment (para) vs. 120° vector alignment (meta)
ConditionsIntegration into rigid polymer backbones or crystalline frameworks

Buyers synthesizing structured materials (like COFs or rigid polymers) must select the para-isomer to ensure predictable geometric alignment and material crystallinity.

Synthesis of Mitochondria-Targeted Therapeutics

Suitable for conjugating the lipophilic TPP cation to small-molecule drugs, antioxidants, or fluorophores via mild SN2 alkylation, ensuring high yields without degrading the active pharmaceutical ingredient [1].

Preparation of Antibacterial Polymer Coatings

Used as a functionalizing agent to graft permanent, positively charged phosphonium groups onto polymer surfaces, leveraging the reactive benzylic bromide for efficient covalent attachment [2].

Bifunctional Wittig Olefination Precursor

Acts as a versatile building block where the phosphonium salt can be converted to an ylide for alkene synthesis, while the bromomethyl group remains available for subsequent cross-linking or functionalization [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14366-74-6

Dates

Last modified: 08-15-2023

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